molecular formula C22H22N4O2 B12139047 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol

3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol

Cat. No.: B12139047
M. Wt: 374.4 g/mol
InChI Key: OZDZZVIOOYLLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol is a pyrrolopyrimidine derivative characterized by a 4-methoxyphenyl group at position 7, a phenyl group at position 5, and a 3-aminopropanol substituent at position 4 of the pyrrolo[2,3-d]pyrimidine core.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

3-[[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol

InChI

InChI=1S/C22H22N4O2/c1-28-18-10-8-17(9-11-18)26-14-19(16-6-3-2-4-7-16)20-21(23-12-5-13-27)24-15-25-22(20)26/h2-4,6-11,14-15,27H,5,12-13H2,1H3,(H,23,24,25)

InChI Key

OZDZZVIOOYLLIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCO)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Amino Position

The primary amino group (-NH-) at position 4 of the pyrrolo[2,3-d]pyrimidine core is reactive toward alkylation and acylation.

Reaction TypeReagents/ConditionsProductYield/NotesReferences
Reductive AlkylationFormaldehyde, NaBH3CN (MeOH, rt)3-{[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]methylamino}propan-1-olSelective N-methylation
AcylationAcetyl chloride (pyridine, DCM, 0°C)3-{[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]acetamido}propan-1-olStable amide formation

Key Findings :

  • Reductive alkylation with formaldehyde introduces methyl groups selectively at the amino site .

  • Acylation reactions proceed efficiently under mild conditions, preserving the pyrrolo[2,3-d]pyrimidine core.

Oxidation of the Propanol Side Chain

The terminal hydroxyl group undergoes controlled oxidation to yield aldehydes or carboxylic acids.

Reaction TypeReagents/ConditionsProductYield/NotesReferences
Oxidation to AldehydeMnO2 (CHCl3, rt, 12 h)3-{[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propanalRequires anhydrous conditions
Oxidation to AcidKMnO4 (H2SO4, H2O, reflux)3-{[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propanoic acidLow yield due to overoxidation

Key Findings :

  • MnO2 selectively oxidizes primary alcohols to aldehydes without degrading the heterocyclic core .

  • Strong oxidants like KMnO4 risk side reactions, including ring substitution or decomposition .

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The 4-methoxyphenyl group directs electrophilic attacks to the para position relative to the methoxy group.

Reaction TypeReagents/ConditionsProductYield/NotesReferences
NitrationHNO3/H2SO4 (0°C → rt)3-{[7-(4-Methoxy-3-nitrophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-olMajor para-substitution
HalogenationBr2 (DCM, FeBr3 catalyst)3-{[7-(4-Methoxy-3-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-olRequires Lewis acid activation

Key Findings :

  • Nitration occurs preferentially at the meta position of the methoxyphenyl group due to steric hindrance .

  • Bromination requires FeBr3 to activate the aromatic ring .

Functional Group Transformations of the Hydroxyl Group

The hydroxyl group can be converted into leaving groups for further derivatization.

Reaction TypeReagents/ConditionsProductYield/NotesReferences
TosylationTosyl chloride (pyridine, 0°C)3-{[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl tosylateEnables nucleophilic substitution
EsterificationAcetic anhydride (DMAP, DCM)3-{[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl acetateMild conditions

Key Findings :

  • Tosylation facilitates displacement reactions with amines or thiols.

  • Esterification enhances solubility in organic solvents .

Cross-Coupling Reactions

The phenyl group at position 5 can participate in Suzuki-Miyaura couplings if halogenated.

Reaction TypeReagents/ConditionsProductYield/NotesReferences
BrominationNBS (AIBN, CCl4, reflux)3-{[7-(4-Methoxyphenyl)-5-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-olRadical-initiated bromination
Suzuki CouplingPd(PPh3)4, Ar-B(OH)2 (K2CO3, dioxane)3-{[7-(4-Methoxyphenyl)-5-(4-arylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-olRequires halogenated precursor

Key Findings :

  • Bromination at the 5-phenyl position enables diversification via cross-coupling .

  • Suzuki reactions proceed efficiently with aryl boronic acids .

Scientific Research Applications

Research indicates that compounds within the pyrrolopyrimidine family exhibit significant biological activities, particularly as enzyme inhibitors. The specific compound in focus has shown promise in various assays:

  • Anticancer Activity : Preliminary studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, including HCT-116 and MCF-7. For instance, certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating potent anticancer properties .
  • Enzyme Inhibition : The compound's structure allows it to bind effectively to specific enzymes, potentially disrupting their function. This property is crucial for developing targeted therapies in cancer treatment and other diseases where enzyme regulation is vital.

Applications in Medicinal Chemistry

The applications of 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol extend beyond anticancer properties:

Application AreaDescription
Drug Development Utilized as a lead compound for designing new anticancer agents.
Biochemical Research Investigated for its role in enzyme inhibition and receptor targeting.
Pharmaceutical Formulation Explored for potential use in creating formulations targeting specific diseases.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Anticancer Properties : A study published in Tropical Journal of Pharmaceutical Research evaluated various derivatives for their anticancer activity against human cancer cell lines. The results indicated a correlation between structural modifications and enhanced biological activity, showcasing the potential of this compound as a basis for drug development .
  • In Silico Docking Studies : Quantum chemical studies and molecular docking simulations have been conducted to predict binding affinities and interactions with target enzymes. These studies provide insights into optimizing the compound's structure for improved efficacy and selectivity against specific targets .

Mechanism of Action

The mechanism of action of 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol involves its interaction with specific molecular targets. It can bind to and inhibit enzymes involved in cell proliferation, such as protein kinases . This inhibition leads to the activation of apoptotic pathways, resulting in cell death. The compound’s ability to induce apoptosis is mediated through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) .

Comparison with Similar Compounds

Key Observations :

  • Replacing the 3-aminopropanol group with a hydroxyl () reduces basicity and may alter membrane permeability .

Functional Group Variations at Position 4

The 4-amino position is a common site for derivatization to optimize binding interactions:

Compound Name 4-Substituent Biological Relevance Reference
Target Compound 3-Aminopropanol Likely enhances solubility and H-bonding
(7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[...] Hydrazine May act as a chelating agent
JAK1 Inhibitor () Azaspiro[2.4]heptane Confers selectivity for JAK1 over JAK2

Key Observations :

  • The 3-aminopropanol chain in the target compound balances hydrophilicity and conformational flexibility, which is advantageous for oral bioavailability.

Biological Activity

The compound 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's structure is characterized by a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C23H24N4OC_{23}H_{24}N_{4}O, with a molecular weight of approximately 392.47 g/mol. Its IUPAC name reflects its intricate structure, which includes various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC23H24N4O
Molecular Weight392.47 g/mol
IUPAC Name3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol
InChI KeyPPIDYHAZFFBKOT-UHFFFAOYSA-N

Research indicates that compounds similar to 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol often act as inhibitors of specific enzymes or receptors involved in critical signaling pathways. For instance, they may inhibit kinases or modulate the activity of proteins involved in cell proliferation and apoptosis.

  • Enzyme Inhibition : The compound may inhibit kinases such as LRRK2 (Leucine-rich repeat kinase 2), which is implicated in neurodegenerative diseases like Parkinson's disease. This inhibition can lead to reduced phosphorylation of downstream targets, affecting cellular processes such as growth and survival .
  • Antiproliferative Effects : Studies have shown that similar pyrrolo[2,3-d]pyrimidine derivatives exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anticancer Properties

Several studies have evaluated the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives:

  • Cell Lines Tested : The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia) .
  • Mechanisms Observed : The anticancer activity is attributed to the induction of apoptosis through caspase activation and modulation of key proteins involved in cell cycle regulation .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have shown promising antimicrobial activity. They may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in pathogens.

Case Studies

  • Study on Antiproliferative Activity :
    • A library of pyrrolo[2,3-d]pyrimidine derivatives was synthesized and screened for antiproliferative activity.
    • Results indicated that certain derivatives significantly inhibited the growth of MCF-7 and K562 cells at low micromolar concentrations .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that these compounds could induce PARP cleavage and activate caspase cascades leading to apoptosis .

Q & A

Q. What are the recommended methodologies for optimizing the synthesis of 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol?

To optimize synthesis, employ a combination of computational reaction path searches (quantum chemical calculations) and iterative experimental validation. For example, quantum mechanical simulations can predict feasible reaction intermediates, while column chromatography (ethyl acetate/hexane gradients) and recrystallization (methanol or 2-propanol) are effective for purification . Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature/pH to minimize side products.

Q. How can researchers characterize the purity and structural integrity of this compound?

Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR; ¹H, ¹³C, DEPT-135) to verify substituent positions. For crystalline forms, single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution of the pyrrolo[2,3-d]pyrimidine core . Pair with HPLC (C18 columns, acetonitrile/water gradients) to quantify purity (>98%) and detect impurities like deaminated derivatives .

Q. What solvent systems and reaction conditions are optimal for functionalizing the pyrrolo[2,3-d]pyrimidine scaffold?

Polar aprotic solvents (DCM, DMF) at low temperatures (–20°C to 0°C) stabilize reactive intermediates during substitutions. For example, diazomethane in ether can methylate the pyrrole nitrogen, while triethylamine facilitates nucleophilic substitutions at the 4-amino position . Avoid prolonged reflux to prevent ring-opening side reactions.

Advanced Research Questions

Q. How do computational methods enhance the design of derivatives targeting kinase inhibition?

Density functional theory (DFT) calculates electron density distributions to predict binding affinities. Molecular docking (AutoDock Vina) models interactions between the 4-methoxyphenyl group and kinase ATP-binding pockets. Combine with molecular dynamics (MD) simulations to assess conformational stability under physiological conditions . Validate predictions via in vitro kinase assays (e.g., IC₅₀ measurements).

Q. What strategies resolve contradictions in biological activity data across different substituent configurations?

Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate substituent electronic effects (Hammett σ constants) with activity trends. For instance, bulky aryl groups at the 5-position may sterically hinder target engagement, while electron-donating methoxy groups enhance solubility and bioavailability . Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Q. How can researchers determine the impact of crystalline polymorphism on pharmacokinetics?

Characterize polymorphs via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Form I (monoclinic) may exhibit higher solubility than Form II (orthorhombic) due to lattice energy differences. Conduct dissolution rate tests in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to correlate crystallinity with oral bioavailability .

Q. What advanced spectroscopic techniques elucidate reaction mechanisms during scaffold functionalization?

In situ IR spectroscopy tracks intermediate formation (e.g., nitrile stretches at 2200 cm⁻¹). Electron paramagnetic resonance (EPR) identifies radical intermediates in photochemical reactions. For stereochemical analysis, circular dichroism (CD) distinguishes enantiomers of chiral derivatives .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use. Catalytic methods (e.g., Pd/C for hydrogenation) reduce stoichiometric reagent waste. Employ continuous-flow reactors to improve heat/mass transfer and minimize energy consumption .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water). Perform alchemical free-energy perturbation (FEP) to refine binding energy calculations. Validate with surface plasmon resonance (SPR) for real-time kinetics .

Q. What protocols mitigate batch-to-batch variability in biological assays?

Standardize compound storage (desiccated, –20°C) to prevent hydrolysis. Use internal controls (e.g., staurosporine for kinase inhibition) and replicate assays across multiple cell lines (HEK293, HeLa). Apply ANOVA with post-hoc Tukey tests to identify outlier batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.